molecular formula C11H14O B1329488 3-Methyl-1-phenyl-2-butanone CAS No. 2893-05-2

3-Methyl-1-phenyl-2-butanone

Cat. No.: B1329488
CAS No.: 2893-05-2
M. Wt: 162.23 g/mol
InChI Key: ZATIMOAGKJEVGN-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-2-butanone is an organic compound with the molecular formula C11H14O. It is a ketone with a phenyl group attached to the second carbon of the butanone chain and a methyl group attached to the third carbon. This compound is known for its use as a pharmaceutical intermediate and has various applications in scientific research and industry.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenyl-2-butanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as sodium hydroxide and alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid and other carboxylic acids.

    Reduction: 3-Methyl-1-phenyl-2-butanol.

    Substitution: Various substituted phenylbutanones depending on the substituent used.

Scientific Research Applications

3-Methyl-1-phenyl-2-butanone is used extensively in scientific research due to its versatile chemical properties. Some of its applications include:

Comparison with Similar Compounds

3-Methyl-1-phenyl-2-butanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which combines both a phenyl group and a methyl group on the butanone chain, providing distinct reactivity and applications in various fields.

Properties

IUPAC Name

3-methyl-1-phenylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-9(2)11(12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATIMOAGKJEVGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40183129
Record name Benzyl isopropyl ketone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2893-05-2
Record name 3-Methyl-1-phenyl-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2893-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl isopropyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002893052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl isopropyl ketone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406926
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Record name Benzyl isopropyl ketone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1-phenylbutan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.878
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Record name BENZYL ISOPROPYL KETONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the metabolism of 3-Methyl-1-phenyl-2-butanone in biological systems?

A1: Research using rabbit liver preparations indicates that this compound undergoes metabolism primarily through reduction to its corresponding alcohol. [] This biotransformation process also yields smaller quantities of 1,2-glycols and ketols (2-one-1-ols). [] Interestingly, while structurally similar compounds like Phenylacetone and Phenyl-2-butanone produce benzoic acid as a metabolite, this compound does not. [] Further investigation identified eight additional metabolites produced from this compound, although their precise structures remain partially undefined. []

Q2: Can you provide insights into the conformational preferences of this compound based on the provided research?

A2: Studies utilizing 1H nuclear magnetic resonance (NMR) spectroscopy, alongside ab initio molecular orbital calculations, have shed light on the conformational behavior of this compound and similar molecules. [] The research reveals that the isopropyl group in this compound demonstrates a preference for a trans orientation relative to the phenyl ring. [] This conformational preference is suggested to minimize steric interactions and facilitate relatively unhindered rotation around the C1-Cα bond. []

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